1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
CAS No.:
Cat. No.: VC8785244
Molecular Formula: C14H9Cl2F3N2O2
Molecular Weight: 365.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2F3N2O2 |
|---|---|
| Molecular Weight | 365.1 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
| Standard InChI | InChI=1S/C14H9Cl2F3N2O2/c15-11-6-3-9(7-12(11)16)21-13(22)20-8-1-4-10(5-2-8)23-14(17,18)19/h1-7H,(H2,20,21,22) |
| Standard InChI Key | NOUMKSUUUPBQDM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a urea core () connecting two aromatic rings:
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Ring A: 3,4-Dichlorophenyl group, where chlorine atoms at positions 3 and 4 enhance electron-withdrawing effects and steric bulk.
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Ring B: 4-(Trifluoromethoxy)phenyl group, with a trifluoromethoxy substituent () at the para position, contributing to lipophilicity and metabolic stability .
The IUPAC name, 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, reflects this arrangement . The SMILES string C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F encodes the connectivity, while the InChIKey NOUMKSUUUPBQDM-UHFFFAOYSA-N provides a unique identifier for computational studies .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea follows established methods for diaryl ureas (Figure 1) :
Step 1: Formation of Isocyanate Intermediate
4-Aminobenzonitrile reacts with triphosgene () in dioxane at 80°C to yield 4-isocyanatobenzonitrile .
Step 2: Urea Formation
The isocyanate intermediate undergoes nucleophilic addition with 3,4-dichloroaniline in tetrahydrofuran (THF), forming the urea linkage .
Step 3: Functionalization
The nitrile group in 4-isocyanatobenzonitrile may be reduced to a thioamide using and , followed by cyclization with 1,3-dichloroacetone to introduce thiazole rings for enhanced bioactivity .
Optimization and Yield
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Reaction Conditions: Stirring at room temperature for 2–24 hours under anhydrous conditions.
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Yield: 75–87% for urea formation steps, with purity >95% confirmed by HPLC .
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By-Products: Minimal (<5%) unreacted aniline or dimerized ureas, removed via recrystallization .
Physicochemical Properties
Thermodynamic and Solubility Data
The high XLogP3 value indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Stability and Degradation
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Thermal Stability: Stable up to 150°C; decomposition occurs via urea bond cleavage above 180°C .
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Photostability: Susceptible to UV-induced degradation of the trifluoromethoxy group, forming and phenolic by-products .
Biological Activity and Mechanisms
| Cell Line | IC (μM) | Reference Compound (IC) |
|---|---|---|
| HL-60 (leukemia) | 0.22 | Sorafenib (0.83 μM) |
| A549 (lung) | 0.34 | PAC-1 (7.68 μM) |
| MDA-MB-231 (breast) | 0.41 | Sorafenib (1.52 μM) |
Mechanistically, these compounds inhibit protein kinases (e.g., B-Raf) and induce apoptosis via caspase-3 activation . The trifluoromethoxy group enhances target binding through hydrophobic interactions .
Herbicidal Activity
Analogous chlorophenyl ureas act as acetolactate synthase (ALS) inhibitors, blocking branched-chain amino acid synthesis in plants . Field trials show efficacy against broadleaf weeds at 50–100 g/ha .
Applications in Drug Development
Kinase Inhibitors
The dichlorophenyl group facilitates π-π stacking with kinase ATP-binding pockets, while the urea bridge hydrogen-bonds to backbone amides . Modifications to the trifluoromethoxy group could optimize pharmacokinetics.
Prodrug Design
The nitrile group in precursors (e.g., 4-isocyanatobenzonitrile) allows conjugation to polymeric carriers for controlled release .
Comparison with Structural Analogs
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